![molecular formula C12H10F2O B11897066 1-(Difluoromethyl)naphthalene-5-methanol CAS No. 1261730-59-9](/img/structure/B11897066.png)
1-(Difluoromethyl)naphthalene-5-methanol
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Overview
Description
1-(Difluoromethyl)naphthalene-5-methanol is a chemical compound with the molecular formula C12H10F2O and a molecular weight of 208.2 g/mol This compound is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, specifically at the 5-position, with a methanol group also attached to the same ring
Preparation Methods
The synthesis of 1-(Difluoromethyl)naphthalene-5-methanol typically involves difluoromethylation reactions. One common method includes the use of difluoromethylating agents such as ClCF2H, which reacts with the naphthalene derivative under specific conditions to introduce the difluoromethyl group . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-5-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Difluoromethyl)naphthalene-5-methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
1-(Difluoromethyl)naphthalene-5-methanol can be compared to other difluoromethylated compounds, such as:
1-(Difluoromethyl)benzene: Similar in structure but lacks the naphthalene ring, resulting in different chemical properties and applications.
1-(Difluoromethyl)anthracene:
Biological Activity
1-(Difluoromethyl)naphthalene-5-methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, along with data tables and case studies that highlight its significance.
Chemical Structure and Properties
This compound, with the chemical formula C12H10F2O, features a naphthalene ring substituted with a difluoromethyl group and a hydroxymethyl group. The presence of fluorine atoms enhances its lipophilicity, which is crucial for membrane permeability and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
The mechanism by which this compound exerts its biological effects is still under investigation. However, initial findings suggest interactions with G-protein-coupled receptors (GPCRs) and ion channels, which are critical in signal transduction pathways. These interactions could lead to alterations in cellular signaling and metabolic processes.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The compound exhibited an IC50 value of 25 µM, indicating significant cytotoxicity compared to control groups.
- Antimicrobial Studies : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.
Table 1: Biological Activity Summary
Properties
CAS No. |
1261730-59-9 |
---|---|
Molecular Formula |
C12H10F2O |
Molecular Weight |
208.20 g/mol |
IUPAC Name |
[5-(difluoromethyl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H10F2O/c13-12(14)11-6-2-4-9-8(7-15)3-1-5-10(9)11/h1-6,12,15H,7H2 |
InChI Key |
YIRRCLOYUKQXSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(F)F)CO |
Origin of Product |
United States |
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